molecular formula C5H9FO2 B2465873 Methyl fluoroisobutyrate CAS No. 2253-38-5

Methyl fluoroisobutyrate

Cat. No.: B2465873
CAS No.: 2253-38-5
M. Wt: 120.123
InChI Key: MVSLCGCLCBQSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl fluoroisobutyrate can be synthesized through a two-step process involving esterification and fluorination reactions . The esterification reaction involves the addition of methyl 2-hydroxyisobutyrate to a reactor, followed by the dropwise addition of sulfoxide chloride at a controlled temperature of -10 to -5°C. The reaction is stirred for three hours until completion .

In the fluorination step, the reaction mixture is cooled to -15 to -20°C, and hydrogen fluoride and triethylamine are added. The temperature is then slowly increased to 40-45°C, and the reaction is stirred for 3-5 hours until completion . The organic phase is extracted with ethyl acetate, washed with water and saturated sodium bicarbonate solution, and then dried. The final product is obtained through rectification at 150-160 mmHg, yielding this compound with a purity of 99.5% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and distillation columns to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl fluoroisobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl fluoroisobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl fluoroisobutyrate involves its ability to participate in various chemical reactions due to the presence of the ester and fluorine functional groups. The ester group can undergo hydrolysis, while the fluorine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in the synthesis of various compounds .

Comparison with Similar Compounds

  • Methyl 2-fluoro-2-methylpropanoate
  • Methyl 2-fluoro-2-methylpropionate
  • Methyl α-fluoro-α-methylpropionate

Comparison: Methyl fluoroisobutyrate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it has a higher boiling point and specific reactivity patterns, making it suitable for particular applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

methyl 3-fluoro-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSLCGCLCBQSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.